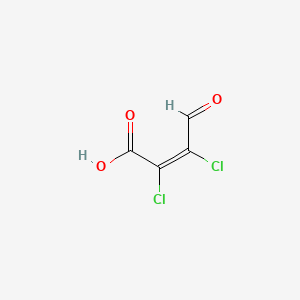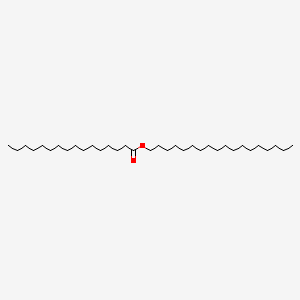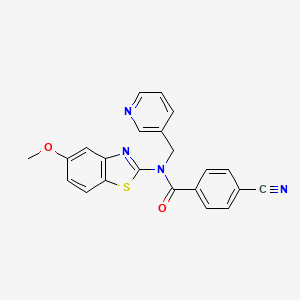
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is a Cy5 labeled fluorescent PEG derivative containing a DBCO group which reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without a copper catalyst. DBCO-activated fluorescein dye will be an ideal alternative to copper intolerant applications. The hydrophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Cartilage Tissue Engineering
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 has been utilized in the development of in situ cross-linkable hyaluronic acid hydrogels through copper-free click chemistry, showing promise in cartilage tissue engineering. These hydrogels demonstrate potential as injectable scaffolds, supporting cell survival and aiding in cartilage regeneration (Han et al., 2018).
Radiopharmaceutical Development
This compound has been employed in the synthesis of new cross-bridged cyclam chelators for copper-based radiopharmaceuticals, indicating its relevance in medical imaging and diagnostics (Zeng et al., 2014).
Tissue Engineering Scaffold Cellularization
A bio-orthogonal reaction-based strategy using this compound has been applied to achieve in situ cellularization of tissue engineering scaffolds. This method significantly enhances the specific capture efficiency and survival rate of cells, demonstrating its utility in tissue engineering and regenerative medicine (Mao et al., 2019).
Enhancing Drug Delivery
The compound's PEGylation aspects have been explored for improving drug delivery systems. For instance, PEGylation of Cyanovirin-N (CV-N), an inhibitor of human immunodeficiency virus, was investigated to enhance its therapeutic potential, demonstrating the compound’s role in enhancing the efficacy and stability of therapeutic agents (Zappe et al., 2008).
Stabilization of DNA Nanostructures
Its application in stabilizing DNA nanostructures against denaturation and degradation has been demonstrated, showing its potential in therapeutics and diagnostics involving DNA nanostructures (Ponnuswamy et al., 2017).
Bio-orthogonal Imaging and Free Radical Scavenging
This compound is used in bio-orthogonal imaging approaches to detect and scavenge free radicals in intracellular membranes, contributing to the understanding of oxidative stress and its associated diseases (Headley et al., 2019).
Nitrogen Doping in Material Science
It has been involved in the nitrogen doping of graphene oxide for enhanced electrocatalysis, highlighting its utility in material science and engineering (Wang et al., 2018).
Programmable Synthesis in Nanoparticles
The compound's role in programmed synthesis using stimuli-responsive DNAzyme-modified nanoparticles is significant, illustrating its application in the controlled release of therapeutic agents (Balogh et al., 2015).
Propiedades
Fórmula molecular |
C63H79ClN4O10 |
|---|---|
Peso molecular |
1087.79 |
Nombre IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
Clave InChI |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO, DMF, DCM |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)

![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)




